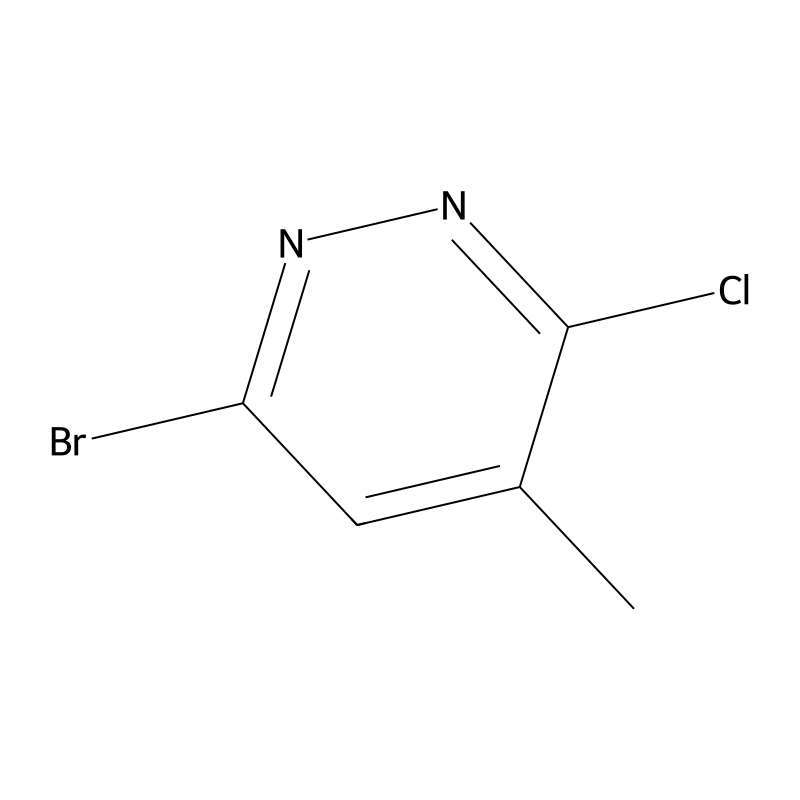6-Bromo-3-chloro-4-methylpyridazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
6-Bromo-3-chloro-4-methylpyridazine is a heterocyclic compound characterized by its molecular formula and a molecular weight of approximately 207.46 g/mol. This compound features a pyridazine ring with bromine and chlorine substituents at the 6 and 3 positions, respectively, along with a methyl group at the 4 position. Its unique structure contributes to its diverse chemical reactivity and potential applications in various fields, including chemistry and biology .
Availability and Suppliers
Research Applications
- Drug Discovery: Pyridazines are a core scaffold found in many pharmaceuticals, acting on various biological targets []. Their aromatic structure and nitrogen atoms allow for various functional group modifications, leading to diverse biological properties [].
- Material Science: Pyridazine derivatives can be used as building blocks in the design of functional materials with unique properties [].
- Substitution Reactions: The bromine or chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
- Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds with aryl or vinyl groups. This typically involves palladium catalysts and boronic acids under mild conditions, often in the presence of a base like potassium carbonate .
Research indicates that 6-Bromo-3-chloro-4-methylpyridazine may exhibit significant biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest potential efficacy against various microbial strains.
- Anticancer Activity: Ongoing investigations are exploring its role as a precursor for developing pharmacologically active molecules that may target cancer cells .
The specific mechanisms of action remain under investigation, focusing on interactions with molecular targets such as enzymes and receptors.
The synthesis of 6-Bromo-3-chloro-4-methylpyridazine typically involves halogenation of pyridazine derivatives. A common method includes:
- Halogenation: The reaction starts with 4-methylpyridazine, which is treated with bromine and chlorine under controlled conditions.
- Reaction Conditions: This process is usually conducted in solvents like acetic acid or dichloromethane, often at low temperatures (2-8°C) to maintain stability .
Industrial production may utilize automated reactors for large-scale synthesis, ensuring precise control over reaction conditions.
6-Bromo-3-chloro-4-methylpyridazine finds applications across various domains:
- Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds.
- Pharmaceutical Development: The compound is being studied for its potential use in drug discovery, particularly as an intermediate in creating bioactive molecules .
- Agrochemicals: It is also utilized in the production of specialty chemicals and agrochemicals due to its unique properties .
The interaction studies of 6-Bromo-3-chloro-4-methylpyridazine focus on its reactivity with biological molecules. Research is ongoing to elucidate how this compound interacts with specific enzymes or receptors, potentially leading to the inhibition or activation of relevant biochemical pathways. These studies are crucial for understanding its biological activity and therapeutic potential .
Several compounds share structural similarities with 6-Bromo-3-chloro-4-methylpyridazine. Here are some notable examples:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 3-Bromo-6-isopropylpyridazine | Isopropyl group instead of methyl | Different alkyl substituent affects sterics and reactivity |
| 3,4,5-Tribromopyridazine | Multiple bromine substitutions | Increased halogenation may enhance reactivity but alters selectivity |
| 3-Bromo-6-hydrazinylpyridazine | Contains a hydrazine group | Introduces different functional properties compared to halogenated forms |
The uniqueness of 6-Bromo-3-chloro-4-methylpyridazine lies in its combination of both bromine and chlorine atoms on the pyridazine ring, allowing for diverse chemical modifications that can lead to various applications not available with other similar compounds. Its methyl group further enhances its distinct chemical properties compared to other pyridazine derivatives.








